N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-methylbenzenesulfonamide
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Overview
Description
The compound appears to contain a furan ring, a pyridazine ring, and a benzenesulfonamide moiety. Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen atom . Pyridazine is a six-membered ring with two nitrogen atoms opposite each other. Benzenesulfonamide is a common moiety in many pharmaceutical drugs.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The furan and pyridazine rings are likely to contribute to the compound’s aromaticity .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the furan ring could undergo oxidation reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Generally, compounds with multiple aromatic rings tend to be relatively stable and may have low solubility in water .Scientific Research Applications
Molecular Docking and Antitubercular Potential
Compounds with intricate molecular structures, including those with furan and pyridazinone motifs, are often investigated for their potential biological activities. For instance, a study focused on the synthesis of N-substituted derivatives and their docking against the enoyl reductase enzyme of Mycobacterium tuberculosis, suggesting potential antitubercular applications. Such studies highlight the interest in developing novel therapeutics through molecular docking techniques to understand the inhibitory action of complex molecules against specific disease-causing targets (Nikil Purushotham & B. Poojary, 2018).
Antibacterial and Antioxidant Activities
Research into compounds containing furan derivatives often explores their antibacterial, antiurease, and antioxidant properties. For example, certain furan-based compounds were synthesized and showed effective antiurease and antioxidant activities. These findings contribute to the development of new chemical entities with potential therapeutic applications, emphasizing the importance of furan derivatives in medicinal chemistry research (B. B. Sokmen et al., 2014).
Energetic Materials Development
The synthesis and characterization of energetic materials also constitute an area of interest for compounds with nitro, azo, or furazan groups. Studies have shown the assembly of diverse N-O building blocks leading to materials with high density, good thermal stability, and excellent detonation properties. Such research underscores the potential of complex organic molecules in developing high-performance energetic materials for practical applications (Jiaheng Zhang & J. Shreeve, 2014).
Future Directions
Properties
IUPAC Name |
N-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethyl]-3-methylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4S/c1-13-4-2-5-14(12-13)25(22,23)18-9-10-20-17(21)8-7-15(19-20)16-6-3-11-24-16/h2-8,11-12,18H,9-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDUATWLKRSPQLR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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